molecular formula C15H15ClFNO2S B4651079 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B4651079
M. Wt: 327.8 g/mol
InChI Key: RJECZVVAZPNMTQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C15H15ClFNO2S. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a dimethylbenzenesulfonamide moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives at the chloro or fluoro positions.

Scientific Research Applications

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-fluorobenzyl)aniline: Similar structure but lacks the sulfonamide group.

    4-chloro-N-(2-fluorobenzyl)-2-methylaniline: Similar structure with a methyl group instead of a dimethyl group.

    4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide: Similar structure with an additional piperazine moiety.

Uniqueness

4-chloro-N-(2-fluorobenzyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the chloro and fluoro substituents, as well as the dimethylbenzenesulfonamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-10-8-15(11(2)7-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECZVVAZPNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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